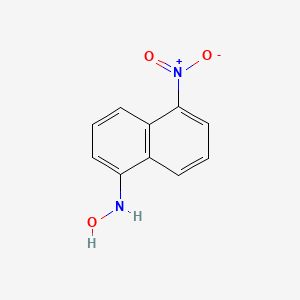

N-(5-nitronaphthalen-1-yl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

N-(5-nitronaphthalen-1-yl)hydroxylamine |

InChI |

InChI=1S/C10H8N2O3/c13-11-9-5-1-4-8-7(9)3-2-6-10(8)12(14)15/h1-6,11,13H |

InChI Key |

RKZIQUUOZPRGHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NO |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Nitronaphthalen 1 Yl Hydroxylamine and Analogous Structures

Strategies for Nitroaromatic Reduction to Hydroxylamines

The reduction of a nitro group to a hydroxylamine (B1172632) is a key transformation in organic synthesis. This can be achieved through several methods, including catalytic hydrogenation, electrochemical techniques, and metal-mediated reductions. Each approach offers distinct advantages and challenges in terms of selectivity, efficiency, and environmental impact.

Catalytic Hydrogenation and Transfer Hydrogenation Approaches for Nitro Compounds

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatics. nih.gov The process typically involves the use of a heterogeneous catalyst, such as platinum or palladium supported on a solid matrix like carbon or silica, in the presence of hydrogen gas. rsc.orgrsc.org The key to selectively obtaining the N-aryl hydroxylamine lies in carefully controlling the reaction conditions to prevent over-reduction to the corresponding aniline. nih.gov

Several strategies have been developed to enhance the selectivity of this reaction. One effective approach is the use of additives or promoters. For instance, the addition of small amounts of amines, such as triethylamine (B128534), can promote the conversion of nitroaromatics, while dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the aniline. rsc.orgrsc.org This methodology has been successfully applied to a variety of substituted nitroaromatics, yielding excellent results (up to 99%) at room temperature and atmospheric pressure. rsc.orgrsc.org The choice of solvent also plays a crucial role, with common organic solvents like isopropanol, diethyl ether, and acetone (B3395972) being effective. rsc.orgrsc.org

The mechanism of nitroarene reduction is generally understood to proceed in a stepwise fashion, involving nitroso and nitrone intermediates before the formation of the hydroxylamine. nih.gov A significant challenge is the potential for condensation reactions between these intermediates, which can lead to the formation of undesired azoxy and azo side products. nih.gov To mitigate this, continuous-flow reactors have emerged as a promising technology. Their superior mass and heat transfer properties, coupled with low back-mixing, allow for the prompt removal of the desired hydroxylamine from the reaction environment, thereby minimizing side reactions and over-reduction. nih.gov

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen. mdpi.com In this method, a hydrogen donor molecule, such as hydrazine, formic acid, or various alcohols, is used in the presence of a catalyst. mdpi.comnih.gov This approach can be advantageous in terms of safety and handling. For example, a Co-Zn/N-C catalyst has been shown to be effective for the transfer hydrogenation of various nitro compounds to their corresponding amines using formic acid as the hydrogen source under mild conditions. nih.gov While often aimed at complete reduction to the amine, careful control of reaction parameters can potentially allow for the isolation of the hydroxylamine intermediate.

| Catalyst System | Hydrogen Source | Key Features | Reference |

| Pt/SiO₂ with triethylamine and DMSO | H₂ gas | High selectivity for N-aryl hydroxylamines at room temperature and atmospheric pressure. | rsc.orgrsc.org |

| RANEY®-nickel with ammonia/DMSO | H₂ gas in continuous-flow reactor | High conversion (99.4%) and selectivity (99.8%) for N-arylhydroxylamines. | nih.gov |

| Co-Zn/N-C | Formic acid | Effective for transfer hydrogenation to amines; potential for selective reduction to hydroxylamines with optimization. | nih.gov |

| V₂O₅/TiO₂ | Hydrazine hydrate | Photocatalytic hydrogenation of nitro compounds to amines under blue LED irradiation. | organic-chemistry.org |

Electrochemical Reduction Techniques for Nitroaromatic Transformations

Electrochemical reduction presents a green and controllable alternative for the synthesis of hydroxylamines from nitroaromatic compounds. nih.govrsc.org This method avoids the use of hazardous reducing agents and allows for precise control over the reaction by adjusting the applied potential. nih.gov The reduction of nitroaromatics typically proceeds through a stepwise mechanism, with the hydroxylamine being a key intermediate. acs.orggoogle.com

The process involves the transfer of electrons from a cathode to the nitroaromatic compound in an electrolytic cell. google.com The reaction can be influenced by various factors, including the electrode material, the composition of the electrolyte, and the pH of the solution. acs.org For instance, iron oxide coated electrodes have demonstrated unusual electrocatalytic reactivity for the reduction of nitroaromatic compounds. nih.gov Using such electrodes, the reduction has been observed to occur in two consecutive steps: a fast four-electron reduction to the hydroxylamine intermediate, followed by a slower two-electron reduction to the final amino product. nih.gov

The selectivity towards the hydroxylamine can be enhanced by controlling the electrode potential and the reaction time. nih.gov The hydroxylamine intermediate can sometimes saturate the electrode surface, which slows down its further reduction. nih.gov This technique has been successfully applied to the synthesis of various cyclic hydroxamic acids from nitroarenes, demonstrating its potential for producing complex nitrogen-containing heterocycles. rsc.org Furthermore, electrochemical methods have been developed for the direct production of hydroxylamine nitrate (B79036) from nitric acid, highlighting the versatility of this approach for synthesizing hydroxylamine derivatives. google.com

| Electrode Material | Key Features | Application | Reference |

| Iron oxide coated electrodes | High stability and coulombic efficiency, low overpotential. | Reduction of nitroaromatic compounds to hydroxylamines and amines. | nih.gov |

| Platinum group metals, graphite, Ebonex® | Used as anodes in the production of hydroxylamine nitrate. | Direct electrochemical synthesis of hydroxylamine nitrate from nitric acid. | google.com |

| Not specified | Allows for the direct synthesis of cyclic hydroxamic acids. | Synthesis of 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones from nitroarenes. | rsc.org |

| Atomically dispersed iron catalyst | Efficient and durable for selective nitric oxide reduction. | Selective reduction of nitric oxide to hydroxylamine. | nih.gov |

Metal-Mediated Reductions (e.g., Fe, Zn) in N-Hydroxylamine Synthesis

Metal-mediated reductions represent a classical and widely utilized method for the conversion of nitroaromatic compounds to their corresponding hydroxylamines or amines. mdpi.comnm.gov Metals such as iron (Fe) and zinc (Zn) are commonly employed as reducing agents due to their low cost and ready availability. mdpi.comacsgcipr.org The reaction mechanism involves the transfer of electrons from the metal to the nitro compound in the presence of a proton donor, typically an acid or an ammonium (B1175870) salt. acsgcipr.org

The choice of metal and reaction conditions can significantly influence the product distribution. For example, the reduction of nitrobenzene (B124822) with zinc powder is a known method for preparing phenylhydroxylamine. nm.govorgsyn.org Similarly, iron powder in the presence of an acid or a salt like calcium chloride has been used for the reduction of nitroarenes. organic-chemistry.orgacsgcipr.org These reactions are often carried out in aqueous media or organic solvents. nm.govacsgcipr.org

A key challenge in metal-mediated reductions is controlling the reaction to stop at the hydroxylamine stage, as over-reduction to the amine is a common side reaction. mdpi.com The reaction can be exothermic, and careful control of temperature and stirring rate is crucial to prevent runaway reactions. acsgcipr.org Despite these challenges, metal-mediated reductions offer a practical and scalable approach for the synthesis of hydroxylamines and their derivatives. For instance, the reduction of nitroaromatics using Fe or Zn under microwave heating has been shown to produce N-aryl hydroxylamines in high yields (80-99%) with short reaction times. mdpi.com

| Metal | Reagents/Conditions | Key Features | Reference |

| Zinc (Zn) | Ammonium chloride, water | Classic method for the preparation of phenylhydroxylamine from nitrobenzene. | nm.govorgsyn.org |

| Iron (Fe) | Acid (e.g., HCl, HOAc) or CaCl₂ | Widely used for the reduction of nitroarenes to anilines, can be controlled for hydroxylamine synthesis. | organic-chemistry.orgacsgcipr.org |

| Fe or Zn | Microwave heating | High yields of N-aryl hydroxylamines (80-99%) in short reaction times. | mdpi.com |

| Zinc (Zn) | NH₄Cl in [bmim][BF₄]/water | Selective reduction of nitroarenes to azoxy compounds, moderated by oxygen. | umn.edu |

N-Substitution Reactions of Hydroxylamines

Once formed, hydroxylamines can undergo further functionalization through N-substitution reactions. These reactions are crucial for creating a diverse range of hydroxylamine derivatives with tailored properties for various applications.

Alkylation and Arylation Methods for N-Hydroxylamine Functionalization

N-alkylation and N-arylation are fundamental transformations for modifying hydroxylamines. organic-chemistry.org These reactions involve the formation of a new bond between the nitrogen atom of the hydroxylamine and a carbon atom of an alkyl or aryl group.

N-Alkylation can be achieved by reacting a hydroxylamine with an alkyl halide or other alkylating agents. organic-chemistry.org For instance, a direct synthesis of O-substituted hydroxylamines from alcohols has been described, involving the O-alkylation of a protected hydroxylamine followed by deprotection. organic-chemistry.org More advanced methods, such as the iridium-catalyzed allylic substitution of unprotected hydroxylamine, allow for the synthesis of N-(1-allyl)hydroxylamines with high chemo-, regio-, and enantioselectivity. organic-chemistry.org The design and scalable synthesis of novel N-alkyl-hydroxylamine reagents have also been reported, which are then used in iron-catalyzed aminative difunctionalization of alkenes to produce secondary and tertiary 2-chloro-N-alkylamines. ethz.chchemrxiv.org

N-Arylation of hydroxylamines can be accomplished through various catalytic cross-coupling reactions. Palladium-catalyzed cross-coupling of hydroxylamines with aryl halides (bromides, chlorides, and iodides) using specific phosphine (B1218219) ligands like BippyPhos has been shown to be effective. organic-chemistry.org Copper-catalyzed N-arylation of hydroxylamines with aryl iodides also provides a viable route to N-arylhydroxylamines. organic-chemistry.org Furthermore, transition-metal-free methods have been developed, such as the use of o-silylaryl triflates in the presence of cesium fluoride (B91410) for the N-arylation of amines and related compounds. nih.gov

| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reference |

| N-Alkylation | Iridium catalyst | Unprotected hydroxylamine, allylic carbonates | High chemo-, regio-, and enantioselectivity for N-(1-allyl)hydroxylamines. | organic-chemistry.org |

| N-Alkylation | Iron catalyst with N-alkyl-hydroxylamine reagents | Unactivated alkenes | Direct synthesis of unprotected secondary and tertiary 2-chloro-N-alkylamines. | ethz.chchemrxiv.org |

| N-Arylation | Palladium catalyst with BippyPhos ligand | Hydroxylamines, aryl halides | Smooth cross-coupling to give N-arylhydroxylamines. | organic-chemistry.org |

| N-Arylation | Copper catalyst | Hydroxylamines, aryl iodides | Efficient N-arylation with a broad range of coupling partners. | organic-chemistry.org |

| N-Arylation | o-Silylaryl triflates with CsF | Amines, sulfonamides, carbamates | Transition-metal-free N-arylation under mild conditions. | nih.gov |

Amide and Imide Ring-Opening Reactions with Hydroxylamines

Hydroxylamine and its derivatives can act as nucleophiles in ring-opening reactions of amides and imides, providing a pathway to various functionalized products.

The reaction of hydroxylamines with amides can lead to the formation of hydroxamic acids. organic-chemistry.org Kinetic evidence suggests the formation of a tetrahedral addition intermediate in this process. acs.org This reaction is fundamental to the synthesis of hydroxamic acids, which are important functional groups in medicinal chemistry. For example, a metal-free and mild method for the synthesis of amides has been developed from the amination of aldehydes with hydroxylamines, where a nitrone is an intermediate. acs.org

Ring-opening of imides with hydroxylamine can be used to generate unsubstituted cyclic imides under microwave irradiation. mdpi.com This method has been shown to be effective for a series of cyclic anhydrides, using hydroxylamine hydrochloride and a base catalyst. mdpi.com In another approach, the lithium hydroxide-promoted hydrolysis of twisted N-acyl glutarimides leads to the formation of primary amides through selective C-N bond cleavage. organic-chemistry.org These reactions highlight the utility of hydroxylamines in breaking amide and imide bonds to create new and valuable chemical structures.

| Ring System | Reagent | Product | Key Features | Reference |

| Amides | Hydroxylamine | Hydroxamates (Weinreb amides) | Can be prepared directly from carboxylic acids and N,O-dimethylhydroxylamine. | organic-chemistry.org |

| Aldehydes and Hydroxylamines | TBAF·3H₂O, KOH | Amides | Metal-free, mild, and efficient method proceeding through a nitrone intermediate. | acs.org |

| Cyclic Anhydrides | Hydroxylamine hydrochloride, DMAP, microwave irradiation | Unsubstituted cyclic imides | High yields under microwave conditions. | mdpi.com |

| N-Acyl Glutarimides | LiOH | Primary amides | Selective C-N bond cleavage under mild conditions. | organic-chemistry.org |

Asymmetric Synthesis Approaches for Chiral N-Substituted Hydroxylamines

The synthesis of chiral N-substituted hydroxylamines, a critical class of compounds in medicinal chemistry and materials science, has seen significant advancements through various asymmetric strategies. These methods aim to control the stereochemistry at the nitrogen atom or an adjacent carbon, providing access to enantiomerically enriched products. Key approaches include the asymmetric reduction of oximes, catalytic oxidation of amines, and conjugate addition reactions.

One prominent strategy involves the catalytic asymmetric reduction of oxime ethers. nih.gov The reduction of the C=N bond in oxime ethers can be challenging due to the risk of cleaving the labile N-O bond. nih.gov However, sophisticated catalyst systems have been developed to achieve high chemo- and enantioselectivity. For instance, an iridium-based catalyst has been successfully employed for the asymmetric hydrogenation of oxime substrates, yielding a variety of chiral hydroxylamine products with high turnover numbers (up to 4000) and excellent enantiomeric ratios (up to 98:2 e.r.). incatt.nl This method is notable for avoiding the over-reduction to the corresponding amine. incatt.nl In 2022, a nickel-catalyzed asymmetric reduction of oximes was reported, which proceeds under 50 bar of hydrogen pressure and affords N,O-disubstituted hydroxylamines in up to 99% yield and 99% enantiomeric excess (e.e.). nih.gov This method demonstrates good tolerance for various functional groups, including aryl halides and nitro groups. nih.gov

Another powerful approach is the kinetic resolution of racemic amines through asymmetric oxidation. A titanium-catalyzed asymmetric oxidation of racemic secondary amines, such as indolines, using hydrogen peroxide as the oxidant has been developed. acs.orgnih.gov This method provides access to a broad range of structurally diverse chiral hydroxylamines with high efficiency and excellent enantioselectivity. acs.orgnih.gov The reaction is based on an oxygen atom transfer to the secondary amine, creating a chiral hydroxylamine. nih.gov

Conjugate addition reactions also offer a pathway to chiral N-substituted hydroxylamines. The conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds, catalyzed by rare earth metal-based complexes like yttrium-based (S,S,S)-REMB (YLB), can produce highly enantioenriched N,O-disubstituted hydroxylamines in yields up to 98% and 96% e.e. nih.gov

Palladium catalysis has been utilized in the asymmetric allylic amination of oxime nucleophiles. nih.gov This reaction generates allylic oximes asymmetrically, which are then reduced to the corresponding allylic N,O-disubstituted hydroxylamines. nih.gov This transformation tolerates a range of functional groups, including esters, aryl halides, nitriles, and trifluoromethyl groups, providing products in good yields and high enantiomeric ratios. nih.gov

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral N-Substituted Hydroxylamines

| Methodology | Catalyst/Reagent | Substrate | Product Type | Yield | Enantioselectivity (e.e. or e.r.) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-based catalyst | Oximes | Chiral Hydroxylamines | High (TON up to 4000) | up to 98:2 e.r. | incatt.nl |

| Asymmetric Reduction | Nickel catalysis, H₂ | Oximes | N,O-Disubstituted Hydroxylamines | up to 99% | up to 99% e.e. | nih.gov |

| Asymmetric Oxidation (Kinetic Resolution) | Titanium-salalen complex, H₂O₂ | Racemic Secondary Amines | Enantiopure Hydroxylamines | High | High | acs.orgnih.gov |

| Conjugate Addition | Yttrium-based (S,S,S)-REMB (YLB) | O-Alkylhydroxylamines and α,β-unsaturated carbonyls | N,O-Disubstituted Hydroxylamines | up to 98% | up to 96% e.e. | nih.gov |

| Asymmetric Allylic Amination | Palladium catalysis | Oxime nucleophiles and allylic carbonates | Allylic N,O-Disubstituted Hydroxylamines | 68–74% | up to 96:4 e.r. | nih.gov |

Biosynthetic and Enzyme-Mediated Preparations of N-Substituted Hydroxylamines

Nature employs sophisticated enzymatic machinery for the synthesis of N-substituted hydroxylamines, which are often intermediates in the biosynthesis of natural products like siderophores. nih.govresearchgate.net These biocatalytic methods offer high selectivity and operate under mild, environmentally benign conditions.

The primary enzymes involved in the biological formation of hydroxylamines are N-monooxygenases. nih.gov Specifically, flavin-dependent N-monooxygenases (NMOs) and cytochrome P450 monooxygenases catalyze the N-hydroxylation of amines. nih.gov This process involves the reaction of an amine with an enzyme-bound peroxy-intermediate, where the peroxide O-O bond acts as an electrophilic "O+" source. nih.gov

A well-characterized example is the role of N-hydroxylating flavin-dependent monooxygenases (FMOs) in the biosynthesis of hydroxamate siderophores, which are crucial for iron acquisition in many microorganisms. researchgate.net For instance, the enzyme DesB from Streptomyces sviceus is an alkyl diamine N-hydroxylase that catalyzes the initial, committed step in the biosynthesis of desferrioxamine B, a drug used for treating iron overload. researchgate.net

While direct enzymatic synthesis of a specific compound like N-(5-nitronaphthalen-1-yl)hydroxylamine is not documented, the principles of enzyme-mediated N-hydroxylation provide a foundation for potential biocatalytic routes. The substrate scope of N-monooxygenases could potentially be engineered or expanded through directed evolution to accept non-natural substrates, including aromatic amines. This approach could lead to the development of novel and sustainable methods for producing a wide array of N-substituted hydroxylamines.

Table 2: Key Enzymes in the Biosynthesis of N-Substituted Hydroxylamines

| Enzyme Class | Specific Example | Function | Cofactor/Prosthetic Group | Substrate Type | Product | Reference |

|---|---|---|---|---|---|---|

| N-Monooxygenases (NMOs) | Flavin-dependent N-monooxygenases | N-hydroxylation of amines | Flavin | Amines | Hydroxylamines | nih.gov |

| Cytochrome P450 Monooxygenases | Not specified | N-hydroxylation of amines | Heme | Amines | Hydroxylamines | nih.gov |

| Flavin-dependent Monooxygenases (FMOs) | DesB from Streptomyces sviceus | N-hydroxylation of alkyl diamines | Flavin | Alkyl diamines | N-hydroxyalkyl diamines | researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving N 5 Nitronaphthalen 1 Yl Hydroxylamine

Reaction Mechanisms of Nitro Group Reduction to Hydroxylamine (B1172632)

The reduction of a nitro group to a hydroxylamine is a well-established transformation in organic synthesis, often serving as a key step in the preparation of various nitrogen-containing compounds. mdpi.comwikipedia.org This process involves a six-electron reduction of the nitro group, proceeding sequentially through nitroso and N-hydroxylamino intermediates before potentially forming the corresponding amine. nih.gov

Electron Transfer Pathways and Intermediate Species (e.g., Nitroso Compounds)

The reduction of aromatic nitro compounds like N-(5-nitronaphthalen-1-yl)hydroxylamine can proceed through different electron transfer pathways. nih.govnih.gov One common mechanism involves a series of single-electron transfers, leading to the formation of a nitro anion radical as the initial intermediate. nih.govresearchgate.net This radical can then be further reduced to a nitroso species (Ar-N=O). nih.govlibretexts.orgwikipedia.org The nitroso intermediate is generally more easily reduced than the starting nitro compound, and its reduction to the hydroxylamine is often rapid. nih.gov

Alternatively, the reduction can occur via a two-electron transfer process, directly yielding the nitroso intermediate without the formation of a radical anion. nih.gov Regardless of the initial electron transfer steps, the nitroso compound is a key intermediate in the pathway to the hydroxylamine. google.com The subsequent two-electron reduction of the nitroso group leads to the formation of the N-arylhydroxylamine. libretexts.org

A general representation of the reduction pathway is as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH

This stepwise reduction highlights the importance of controlling reaction conditions to selectively isolate the desired hydroxylamine product. mdpi.com

Role of Catalysts in Directing Reaction Selectivity and Pathway

Catalysts play a crucial role in the reduction of nitro compounds, influencing both the reaction rate and the selectivity towards the desired product, such as hydroxylamine. mdpi.com A variety of catalytic systems have been developed for this purpose, including heterogeneous and homogeneous catalysts.

Heterogeneous Catalysts:

Metal Nanoparticles: Supported metal nanoparticles, such as those of gold, palladium, and silver, are effective catalysts for the chemoselective hydrogenation of nitroarenes. nih.govsci-hub.st For instance, gold nanoparticles supported on TiO₂ or Fe₂O₃ have demonstrated high selectivity in the reduction of substituted nitroaromatics. sci-hub.st Silver nanoparticles on a TiO₂ support have also been shown to be highly active for the reduction of nitroarenes to the corresponding aryl amines and N-aryl hydroxylamines. nih.gov

Raney Nickel: This catalyst is often used for the reduction of nitro compounds. wikipedia.org

Palladium on Carbon (Pd/C): A widely used catalyst for hydrogenation reactions, including the reduction of nitro groups. thieme-connect.de

Platinum-based Catalysts: Sulfided platinum catalysts have been employed for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. sci-hub.st

The choice of catalyst and support can significantly impact the reaction pathway. For example, the use of specific catalysts can favor the formation of the hydroxylamine intermediate and prevent further reduction to the amine. mdpi.comresearchgate.net

Homogeneous Catalysts:

Transition Metal Complexes: Complexes of transition metals like rhodium and copper can catalyze electrophilic amination reactions and other transformations involving hydroxylamine derivatives. wiley-vch.dersc.orgnih.gov

The catalyst influences the reaction by providing a surface for the reaction to occur, activating the reducing agent (e.g., H₂), and stabilizing intermediates. mdpi.com The interaction between the substrate, catalyst, and reducing agent determines the specific reaction pathway and the final product distribution.

N-O Bond Reactivity and Rearrangements in Substituted Hydroxylamines

The N-O bond in hydroxylamines is relatively weak and susceptible to cleavage under various conditions, leading to a range of chemical transformations. mdpi.com This reactivity is a key feature in the chemistry of substituted hydroxylamines, including this compound.

Cleavage of the N-O bond can be initiated by transition metals, light, or even basic conditions. mdpi.comresearchgate.net For instance, rhodium-catalyzed reactions of hydroxylamine derivatives can proceed through N-O bond cleavage, leading to the formation of nitrene intermediates that can then undergo further reactions like C-H amination. rsc.orgnih.gov

Rearrangement reactions are also common for hydroxylamines. One of the most well-known is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. The mechanism involves the protonation of the hydroxylamine, loss of water to form a nitrenium ion, which is then attacked by a nucleophile (typically water).

The specific reactivity of the N-O bond in this compound will be influenced by the electronic properties of the nitronaphthalene ring system. The electron-withdrawing nature of the nitro group can affect the stability of intermediates and the propensity for certain rearrangements.

Electrophilic Amination Reactions Utilizing Hydroxylamine Derivatives

Hydroxylamine derivatives are valuable reagents in electrophilic amination reactions, where they act as a source of an electrophilic amino group ("NH₂⁺" synthon). wiley-vch.dewikipedia.orgnih.gov These reactions are used to form carbon-nitrogen bonds, a fundamental transformation in organic synthesis. wiley-vch.de

The electrophilicity of the nitrogen atom in hydroxylamine derivatives is enhanced by attaching an electron-withdrawing group to the oxygen atom. wiley-vch.de Common activating groups include sulfonyl, acyl, and other leaving groups. wiley-vch.dewikipedia.org

The general mechanism for uncatalyzed electrophilic amination involves the direct attack of a carbon nucleophile on the electrophilic nitrogen atom of the hydroxylamine derivative. wiley-vch.de In catalyzed reactions, a transition metal, often copper or rhodium, is used. wiley-vch.dersc.org The catalytic cycle typically involves oxidative addition of the N-O bond to the metal center, followed by ligand exchange and reductive elimination to form the C-N bond. wiley-vch.de

Hydroxylamine derivatives have been used to aminate a variety of nucleophiles, including Grignard reagents, organozinc compounds, and enolates. wiley-vch.dewikipedia.org The choice of the hydroxylamine reagent and reaction conditions is crucial for achieving high yields and selectivity. For example, O-acyl hydroxylamines are synthetically accessible and have good atom economy. wiley-vch.de

Disproportionation Reactions and Byproduct Formation Mechanisms

In the reduction of nitro compounds, various side reactions can occur, leading to the formation of byproducts. One common side reaction is disproportionation, particularly of the hydroxylamine intermediate. google.com

The disproportionation of N-arylhydroxylamines can lead to the formation of the corresponding amine and nitroso compound. google.com This reaction can be promoted by certain catalysts. google.com

Another significant pathway for byproduct formation involves the condensation of intermediates. For example, the reaction between the nitroso intermediate and the hydroxylamine intermediate can lead to the formation of an azoxy compound (Ar-N(O)=N-Ar). google.comacs.org This azoxy compound can be further reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar), which can ultimately be cleaved to form the amine. google.com

The formation of these bimolecular reduction products is often favored under alkaline conditions. libretexts.org The specific byproducts formed and their relative amounts depend on the reaction conditions, including the reducing agent, catalyst, solvent, and pH. mdpi.comlibretexts.org Careful control of these parameters is essential to minimize byproduct formation and maximize the yield of the desired this compound.

Biotransformation Pathways and Environmental Chemical Research of Nitroaromatic Hydroxylamines

Microbial and Enzymatic Reduction Mechanisms of Nitroaromatic Compounds to Hydroxylamines

The reduction of the nitro group is a common initial step in the microbial metabolism of nitroaromatic compounds. nih.govresearchgate.net This process is catalyzed by a class of enzymes known as nitroreductases, which are NAD(P)H-dependent flavoenzymes. researchgate.netnih.gov The reduction proceeds in a stepwise manner, with the nitro group being sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group.

The formation of N-(5-nitronaphthalen-1-yl)hydroxylamine would occur through the reduction of a dinitronaphthalene precursor, or more likely, as an intermediate in the reduction of 5-nitronaphthalene to 5-aminonaphthalene. While specific studies on this compound are limited, the general mechanism for the formation of arylhydroxylamines from nitroaromatic compounds is well-established. researchgate.net

Nitroreductase enzymes, found in a wide range of bacteria, facilitate the transfer of electrons from NAD(P)H to the nitroaromatic substrate. nih.gov The flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) cofactor within the enzyme accepts two electrons from NAD(P)H and then transfers them to the nitro group. This two-electron reduction converts the nitro group to a nitroso group. A subsequent two-electron reduction of the nitroso group yields the hydroxylamine (B1172632). nih.gov

In some cases, the hydroxylamine intermediate can be the final product of the enzymatic reaction, while in others, it is further reduced to the corresponding amine. researchgate.net The type of nitroreductase and the specific reaction conditions can influence the final products of the biotransformation.

It is important to note that while reductive pathways are common, some microorganisms utilize oxidative pathways for the degradation of nitroaromatic compounds. For instance, the bacterium Sphingobium sp. strain JS3065 has been shown to degrade 1-nitronaphthalene via a dioxygenase-catalyzed reaction that incorporates two hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov This pathway does not proceed through a hydroxylamine intermediate.

Table 1: Key Enzymes and Reactions in the Reduction of Nitroaromatic Compounds

| Enzyme/Enzyme Class | Cofactor | Reaction Catalyzed | Intermediate(s) | Final Product(s) |

| Nitroreductase | NAD(P)H, FMN/FAD | Reduction of nitro group | Nitroso, Hydroxylamine | Amine |

| Dioxygenase | Fe(II), NADH | Dioxygenation of aromatic ring | cis-dihydrodiol | Catechol, Nitrite |

Detoxification Pathways and Metabolite Identification in Biotransformation Processes

One of the primary detoxification pathways for hydroxylamines is their reduction to the corresponding arylamine. This reaction is also often catalyzed by nitroreductases. The resulting amine is generally less reactive than the hydroxylamine.

Another important detoxification mechanism is conjugation. The hydroxylamine or the corresponding amine can be conjugated with endogenous molecules such as glutathione, glucuronic acid, or sulfate. These conjugation reactions are catalyzed by enzymes like glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). The resulting conjugates are more water-soluble and can be more easily excreted from the cell or organism.

Metabolite identification is a critical step in understanding the biotransformation pathways of nitroaromatic compounds. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to identify and quantify the metabolites formed during microbial degradation or in vivo metabolism studies.

While specific metabolites of this compound have not been extensively documented in the literature, studies on the related compound 1-nitronaphthalene have identified several metabolites in rats, including glutathione conjugates derived from the epoxidation of the naphthalene (B1677914) ring. researchgate.netnih.gov It is plausible that similar metabolic pathways, including ring oxidation and subsequent conjugation, could be involved in the detoxification of this compound.

Table 2: Potential Detoxification Pathways and Metabolites of this compound

| Pathway | Enzyme(s) Involved | Potential Metabolite(s) |

| Reduction | Nitroreductase | 5-Amino-1-nitronaphthalene |

| Ring Oxidation | Cytochrome P450 monooxygenase | Hydroxylated this compound |

| Conjugation | Glutathione S-transferase, UDP-glucuronosyltransferase | Glutathione, glucuronide, or sulfate conjugates |

Role of N-Substituted Hydroxylamines as Intermediates in Bioremediation Research

The formation of N-substituted hydroxylamines is a significant step in the bioremediation of environments contaminated with nitroaromatic compounds. frontiersin.org Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform pollutants into less harmful substances. The reduction of nitroaromatics to hydroxylamines and subsequently to amines is often a key part of this process.

The conversion of a toxic and recalcitrant nitroaromatic compound to a more biodegradable amine can facilitate the complete mineralization of the pollutant. In many bioremediation strategies, a consortium of microorganisms works together to achieve complete degradation. One organism may carry out the initial reduction of the nitro group to the amine, while other organisms may then be able to utilize the amine as a carbon and energy source, breaking down the aromatic ring.

N-substituted hydroxylamines are transient intermediates in these pathways. Their reactivity can also lead to abiotic reactions, such as covalent binding to soil organic matter (humus). This process, known as humification, can effectively immobilize the contaminant, reducing its bioavailability and toxicity.

Research in bioremediation focuses on identifying and optimizing the microbial strains and enzymatic systems that can efficiently transform nitroaromatic pollutants. Understanding the role of hydroxylamine intermediates is crucial for designing effective bioremediation strategies and for monitoring the progress of environmental cleanup efforts.

Chemical Ecology and Environmental Fate of Nitroaromatic Hydroxylamines

The environmental fate of nitroaromatic hydroxylamines is determined by a combination of biotic and abiotic processes. As reactive intermediates, they are generally not expected to persist in the environment for long periods. Their fate is closely linked to the fate of the parent nitroaromatic compounds.

Nitroaromatic compounds like nitronaphthalenes can be introduced into the environment through industrial effluents and atmospheric deposition from combustion processes. nih.govnih.gov Once in the environment, they can be subject to microbial degradation, as discussed in the previous sections. The formation of hydroxylamines is a key step in the anaerobic degradation pathway.

In addition to microbial transformation, nitroaromatic compounds can undergo photolysis (degradation by sunlight). The persistence of these compounds in soil and water depends on factors such as sunlight exposure, oxygen availability, and the presence of suitable microbial populations.

The environmental fate of this compound is expected to be similar to that of other nitroaromatic hydroxylamines. It is likely to be a transient species, undergoing further reduction to the amine, oxidation, or covalent binding to environmental matrices. Further research is needed to fully elucidate the specific environmental fate and ecological impacts of this compound.

Advanced Spectroscopic and Chromatographic Techniques for the Characterization of N 5 Nitronaphthalen 1 Yl Hydroxylamine

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS, CIMS, PTR-ToF-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of N-(5-nitronaphthalen-1-yl)hydroxylamine and for identifying it within complex mixtures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly suitable for analyzing this compound.

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₈N₂O₃). The predicted monoisotopic mass is 204.0535 Da. uni.lu In ESI-MS, the compound is expected to be detected as protonated ([M+H]⁺, m/z 205.0608) or deprotonated ([M-H]⁻, m/z 203.0462) species, as well as other adducts like [M+Na]⁺ (m/z 227.0427). uni.lu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, which provides structural confirmation. For nitroaromatic compounds, fragmentation often involves the loss of radicals such as OH and NO, which is an exception to the even-electron rule. nih.gov The fragmentation of this compound would likely involve characteristic losses of the nitro group (NO₂) and the hydroxylamine (B1172632) moiety (-NHOH) or parts thereof. This fragmentation pattern is critical for distinguishing it from isomers and other related compounds. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to increase volatility and thermal stability. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 205.06078 |

| [M+Na]⁺ | 227.04272 |

| [M+K]⁺ | 243.01666 |

| [M-H]⁻ | 203.04622 |

| [M+HCOO]⁻ | 249.05170 |

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of this compound in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (like COSY and HSQC) would allow for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene (B1677914) ring system and for the protons of the hydroxylamine group (-NHOH). The chemical shifts of the aromatic protons are influenced by the electronic effects of both the electron-withdrawing nitro group (-NO₂) and the hydroxylamine group. Protons on the same ring as the substituents will be the most affected. The proton adjacent to a nitro group on an aromatic ring typically appears at a downfield chemical shift. orgchemboulder.com The -NH and -OH protons of the hydroxylamine group are exchangeable and may appear as broad signals, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display ten signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the nitro group (C5) and the hydroxylamine group (C1) would show the most significant shifts from those in unsubstituted naphthalene. The C5 carbon is expected to be shifted downfield due to the deshielding effect of the nitro group, while the C1 carbon's shift will be influenced by the hydroxylamine substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | ~145-155 |

| C2 | ~7.0-7.5 | ~110-120 |

| C3 | ~7.5-8.0 | ~125-130 |

| C4 | ~7.8-8.2 | ~120-125 |

| C4a | - | ~130-135 |

| C5 | - | ~140-150 |

| C6 | ~8.0-8.5 | ~120-125 |

| C7 | ~7.6-8.0 | ~125-130 |

| C8 | ~8.2-8.6 | ~125-130 |

| C8a | - | ~125-130 |

| NH | Variable (broad) | - |

| OH | Variable (broad) | - |

Note: These are estimated ranges based on substituent effects on naphthalene systems. Actual values require experimental determination. rsc.orgmdpi.comnih.gov

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The key vibrational bands in its IR spectrum provide a molecular fingerprint.

The most characteristic signals would be from the nitro group (-NO₂). Aromatic nitro compounds exhibit two strong and distinct stretching vibrations: an asymmetric stretch typically in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range. orgchemboulder.comorgchemboulder.comspectroscopyonline.com The hydroxylamine group would show N-H and O-H stretching vibrations, likely appearing as broad bands in the 3400-3200 cm⁻¹ region. The C-N and N-O stretching vibrations of the hydroxylamine would appear in the fingerprint region (below 1500 cm⁻¹).

Other expected absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching bands in the 1600-1400 cm⁻¹ region, and C-H out-of-plane bending vibrations between 900-675 cm⁻¹, which can sometimes give information about the substitution pattern of the aromatic ring. libretexts.org FTIR is also highly effective for monitoring chemical reactions, such as the reduction of the nitro group or oxidation of the hydroxylamine, by observing the disappearance of reactant peaks and the appearance of product peaks.

Table 3: Key Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxylamine | O-H Stretch | 3400 - 3200 | Medium, Broad |

| Hydroxylamine | N-H Stretch | 3300 - 3100 | Medium, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Strong |

| Nitro Group | N=O Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro Group | N=O Symmetric Stretch | 1360 - 1290 | Strong |

Data compiled from general spectroscopic tables and studies on related compounds. orgchemboulder.comorgchemboulder.comspectroscopyonline.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Mechanistic Insight

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov This technique is invaluable for studying the reaction mechanisms of this compound, which can form radical intermediates.

The nitro group is readily reduced by one electron to form a nitro radical anion ([Ar-NO₂]•⁻). nih.gov EPR spectroscopy can detect this radical species, providing information about its electronic structure through its g-value and hyperfine coupling constants (hfcc). The unpaired electron in the nitro radical anion will couple with the ¹⁴N nucleus of the nitro group (I=1), typically producing a primary triplet signal. Further coupling to the aromatic protons of the naphthalene ring would result in a more complex, multi-line spectrum. researchgate.netresearchgate.net

The hydroxylamine group can also participate in radical reactions, for example, through oxidation to form a nitroxide radical. EPR is the gold standard for detecting such nitroxide radicals. nih.govmdpi.commdpi.com In mechanistic studies, spin trapping agents can be used in conjunction with EPR to detect short-lived, transient radicals that may be formed during reactions. mdpi.comrsc.org

Table 4: Expected EPR Parameters for Radical Species Derived from this compound

| Radical Species | Expected g-value | Expected Hyperfine Coupling Constants (hfcc) |

| Nitro Radical Anion | ~2.004 - 2.005 | a(¹⁴N): ~10-15 G; a(¹H): ~1-5 G |

| Nitroxide Radical | ~2.006 | a(¹⁴N): ~13-17 G; a(¹H): smaller values |

Note: Values are typical for aromatic nitro radical anions and nitroxides and serve as an estimation. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Analysis of the crystal structure of related compounds, such as 1-nitronaphthalene, shows that the nitro group is often twisted out of the plane of the naphthalene ring. researchgate.net A similar non-planar arrangement would be expected for this compound.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For this molecule, hydrogen bonding involving the hydroxylamine group's -OH and -NH protons as donors and the oxygen atoms of the nitro and hydroxylamine groups as acceptors is expected to be a dominant feature. Additionally, π-π stacking interactions between the electron-rich naphthalene rings of adjacent molecules are likely to play a significant role in stabilizing the crystal lattice. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

Structure Reactivity Relationship Srr and Rational Design in Hydroxylamine Chemistry

Principles of Structure-Reactivity Relationships for N-Substituted Hydroxylamines

In the case of N-aryl substituted hydroxylamines, such as N-(5-nitronaphthalen-1-yl)hydroxylamine, the aromatic ring system plays a crucial role in modulating the electronic properties of the hydroxylamine (B1172632) moiety. The delocalization of the nitrogen lone pair into the aromatic system can decrease the nucleophilicity of the nitrogen atom. Conversely, the electronic nature of the substituents on the aromatic ring can either enhance or diminish this effect.

Systematic investigations into the O–H bond energies of various hydroxylamines have provided valuable thermodynamic benchmarks to analyze their structure-reactivity relationships. uni.lu These studies, often employing calorimetric and electrochemical analyses, help in understanding the propensity for hydrogen atom transfer, a key step in many reactions involving hydroxylamines. uni.lu

Influence of Substituent Effects on Chemical Stability and Reactivity

The strong electron-withdrawing nature of the nitro group decreases the electron density on the naphthalene (B1677914) ring system. researchgate.net This, in turn, can impact the stability of the hydroxylamine moiety. The delocalization of the nitrogen lone pair into the electron-deficient aromatic system is enhanced, which can lead to a decrease in the basicity and nucleophilicity of the nitrogen atom. Furthermore, the presence of the nitro group can increase the acidity of the O-H bond, making the hydroxylamine more susceptible to deprotonation.

The naphthyl group itself, being a large aromatic system, introduces significant steric bulk around the hydroxylamine functionality. This steric hindrance can play a role in dictating the accessibility of the reactive centers to other molecules, thereby influencing reaction rates and selectivity. The position of the substituents on the naphthalene ring is also critical. In this compound, the hydroxylamine and nitro groups are on the same ring, allowing for direct electronic communication.

The stability of hydroxylamine solutions is a known challenge, as they can be prone to decomposition, a process that can be accelerated by factors such as pH and the presence of metal ions. google.comcetjournal.itnih.gov The substituents on the nitrogen atom can either mitigate or exacerbate this instability. For this compound, the electron-withdrawing nitro group might influence its decomposition pathways.

A summary of the predicted properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | PubChem uni.lu |

| Molecular Weight | 204.18 g/mol | PubChem uni.lu |

| XLogP3-AA | 2.2 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

| Rotatable Bond Count | 2 | PubChem uni.lu |

| Exact Mass | 204.05349 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 204.05349 g/mol | PubChem uni.lu |

| Topological Polar Surface Area | 82.1 Ų | PubChem uni.lu |

| Heavy Atom Count | 15 | PubChem uni.lu |

| Formal Charge | 0 | PubChem uni.lu |

| Complexity | 311 | PubChem uni.lu |

| Isotope Atom Count | 0 | PubChem uni.lu |

| Defined Atom Stereocenter Count | 0 | PubChem uni.lu |

| Undefined Atom Stereocenter Count | 0 | PubChem uni.lu |

| Defined Bond Stereocenter Count | 0 | PubChem uni.lu |

| Undefined Bond Stereocenter Count | 0 | PubChem uni.lu |

| Covalently-Bonded Unit Count | 1 | PubChem uni.lu |

| Compound Is Canonicalized | Yes | PubChem uni.lu |

Rational Design Strategies for Modulating Hydroxylamine Reactivity and Selectivity

Rational design in chemistry involves the deliberate modification of a molecule's structure to achieve a desired property or function. cetjournal.itnih.gov For hydroxylamines, these strategies often focus on tuning their reactivity, selectivity, and stability. By strategically introducing different functional groups, chemists can fine-tune the electronic and steric properties of the hydroxylamine moiety.

For a molecule like this compound, rational design could involve several approaches:

Modification of the Substituent: Replacing the nitro group with either an electron-donating group (e.g., methoxy, amino) or a different electron-withdrawing group (e.g., cyano, trifluoromethyl) would systematically alter the electronic properties of the aromatic ring and, consequently, the reactivity of the hydroxylamine.

Varying the Position of the Substituent: Moving the nitro group to a different position on the naphthalene ring would change its electronic influence on the hydroxylamine group, providing another avenue for modulating reactivity.

Introducing Additional Substituents: The addition of other functional groups to the naphthalene ring could introduce new steric or electronic effects, further refining the molecule's properties.

These design strategies can be guided by computational methods, such as Density Functional Theory (DFT), which can predict how structural changes will affect molecular properties like bond energies and electronic distribution. nih.gov Such in-silico studies can help to prioritize synthetic targets and accelerate the discovery of new hydroxylamine derivatives with tailored functionalities.

Ligand Design and Coordination Chemistry of Hydroxylamine Derivatives (e.g., Crown-Hydroxylamines)

Hydroxylamine and its derivatives can act as ligands, coordinating to metal ions through their nitrogen and/or oxygen atoms. However, their use as ligands has been somewhat limited due to the instability of the resulting complexes, which can undergo decomposition or redox reactions. nih.gov

Despite these challenges, the design of novel hydroxylamine-based ligands is an active area of research. A notable example is the development of "crown-hydroxylamines," which are macrocyclic molecules incorporating multiple N-OH units. nih.gov These ligands have been shown to form stable complexes with various d-metal ions, with the stability being enhanced by strong intramolecular hydrogen bonding between the hydroxylamine groups. nih.gov The coordination of these ligands is often pH-dependent, with deprotonation of the hydroxylamine groups increasing the efficiency of metal binding. nih.gov

For a molecule like this compound, the hydroxylamine group provides a potential coordination site for metal ions. The presence of the nitronaphthalene group could influence the coordination properties in several ways:

Electronic Effects: The electron-withdrawing nitro group could affect the electron-donating ability of the hydroxylamine nitrogen and oxygen, thereby influencing the strength of the metal-ligand bond.

Steric Effects: The bulky naphthyl group could sterically hinder the approach of metal ions, potentially leading to selective coordination or the formation of complexes with specific geometries. nih.gov

While the coordination chemistry of this compound itself has not been extensively explored in the available literature, the principles of ligand design suggest that it could serve as a building block for creating novel metal complexes with interesting structural and reactive properties. The interplay between the hydroxylamine and the nitronaphthalene functionalities offers a rich platform for designing ligands with tunable electronic and steric characteristics.

Advanced Research Applications of N 5 Nitronaphthalen 1 Yl Hydroxylamine and Its Derivatives in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

N-Arylhydroxylamines are recognized as valuable and versatile intermediates in organic synthesis. acs.org The selective reduction of nitroarenes represents a common and practical route to obtaining these compounds. acs.org In the context of N-(5-nitronaphthalen-1-yl)hydroxylamine, the molecule serves as a latent form of other key functional groups, which can be unmasked under specific reaction conditions. This makes it a strategic precursor for the synthesis of complex organic molecules, particularly those incorporating a functionalized naphthalene (B1677914) scaffold.

The hydroxylamine (B1172632) group can be readily oxidized to a nitroso group or reduced to an amine. The corresponding 1-amino-5-nitronaphthalene or 1,5-diaminonaphthalene are important precursors in the synthesis of various complex structures. The reactivity of the hydroxylamine moiety also allows for N-alkylation, N-acylation, and condensation reactions with carbonyl compounds to form nitrones. These transformations open pathways to a diverse range of substituted naphthalene derivatives that would be challenging to access through direct functionalization of the naphthalene ring.

Furthermore, N-substituted hydroxylamines have been successfully utilized as versatile amino sources in transition metal-catalyzed C-H amidation reactions. acs.org This suggests that this compound and its derivatives could serve as aminating agents for the direct introduction of a substituted naphthylamine moiety onto various organic substrates, a transformation of significant value in medicinal chemistry and materials science.

| Precursor | Reaction Type | Resulting Functional Group | Potential Application |

| This compound | Reduction | -NH2 (amine) | Synthesis of dyes, polymers, and biologically active compounds |

| This compound | Oxidation | -NO (nitroso) | Synthesis of azo compounds and other nitrogen-containing heterocycles |

| This compound | Condensation with R2C=O | -N(O)=CR2 (nitrone) | 1,3-Dipolar cycloaddition reactions for heterocyclic synthesis |

| This compound Derivative | C-H Amidation | -NHR | Introduction of a naphthylamine moiety into complex molecules |

Utilization in the Development of Novel Catalytic Systems

The application of hydroxylamine derivatives in catalysis is an expanding area of research. A notable example is N-hydroxyphthalimide (NHPI), which has been demonstrated to be an effective catalyst for the aerobic oxidation of organic compounds. acs.orgresearchgate.net The catalytic cycle is believed to involve the formation of the phthalimide (B116566) N-oxyl (PINO) radical, which acts as a hydrogen atom abstractor. acs.orgresearchgate.net By analogy, this compound, with its N-OH bond, could potentially form a corresponding N-oxyl radical and participate in similar catalytic oxidation processes. The electronic properties of the nitronaphthalene system would likely modulate the reactivity of such a radical species.

More recently, the concept of redox non-innocent ligands has gained prominence in catalysis. nih.gov These ligands actively participate in the redox chemistry of a catalytic cycle. Arylhydroxylamines can act as such ligands. For instance, a copper(I)-arylhydroxylamine complex has been synthesized and shown to be a metastable species whose reactivity is controlled by an intramolecular hydrogen bond. nih.gov This complex can undergo a two-electron oxidation to a copper(II)-(arylnitrosyl radical) species, which can then participate in catalytic transformations like aerobic alcohol oxidation. nih.gov This suggests that this compound could serve as a precursor for ligands in novel catalytic systems where the hydroxylamine and nitro groups play a direct role in the catalytic mechanism.

| Catalytic System Component | Proposed Role | Potential Catalytic Application | Relevant Precedent |

| This compound | N-oxyl radical precursor | Aerobic oxidation of hydrocarbons and alcohols | N-hydroxyphthalimide (NHPI) catalyzed oxidations acs.orgresearchgate.net |

| Metal complex of this compound | Redox non-innocent ligand | Multi-electron redox catalysis (e.g., alcohol oxidation) | Copper(I)-arylhydroxylamine complexes in catalysis nih.gov |

| This compound | Catalyst for N-formylation | Amide bond formation | Hydroxylamine hydrochloride as a catalyst for formamide (B127407) synthesis isca.me |

Potential in the Synthesis of Functional Materials (e.g., Photoresists, Dyes, Pigments)

The chromophoric naphthalene core and the presence of electronically active nitro and hydroxylamine groups make this compound a promising candidate for the synthesis of functional materials. Nitronaphthalenes are well-known intermediates in the production of dyes and pigments. nih.govwikipedia.org The amino derivatives obtained from the reduction of nitronaphthalenes are key components of many azo dyes. The specific substitution pattern of this compound could lead to dyes with unique photophysical properties.

Research has shown that the fluorescence of nitronaphthalenes, which is typically quenched, can be enhanced by the strategic placement of electron-donating groups. nih.govacs.org The hydroxylamine group, or its derivatives, could be used to modulate the charge-transfer characteristics of the excited states of the nitronaphthalene system, potentially leading to the development of novel fluorescent materials. For example, attaching an amine or an N-amide to the naphthalene ring lacking the nitro group can significantly increase the singlet-excited-state lifetime of 1-nitronaphthalene. nih.gov

The reactivity of the hydroxylamine group also opens up possibilities for incorporating this molecule into polymeric structures. For example, it could be grafted onto polymer backbones to modify their properties or used as a monomer in polymerization reactions, leading to new functional polymers for applications such as photoresists, where the nitro group can act as a photosensitive moiety.

| Material Type | Synthetic Strategy | Role of this compound |

| Dyes and Pigments | Reduction to amine followed by diazotization and coupling | Precursor to azo dyes with a nitronaphthalene core |

| Fluorescent Materials | Chemical modification of the hydroxylamine group | Modulation of excited-state properties to enhance fluorescence |

| Functional Polymers | Grafting or polymerization reactions | Monomer or functionalizing agent to introduce photosensitive or redox-active units |

Applications in Protein Chemistry Research (e.g., Post-Translational Modification Studies)

The hydroxylamine functionality is a valuable tool in protein chemistry and bioconjugation. One of the most powerful methods for the chemical synthesis of proteins is the α-ketoacid-hydroxylamine (KAHA) ligation. researchgate.netscispace.com This reaction forms a native amide bond between a peptide segment bearing a C-terminal α-ketoacid and another peptide with an N-terminal hydroxylamine, under mild, aqueous conditions. researchgate.netscispace.com An N-terminal this compound derivative of a peptide could be used in KAHA ligation to introduce a nitronaphthalene moiety as a probe or a specific structural element into a synthetic protein.

The nitronaphthalene group can serve as a spectroscopic probe due to its UV-visible absorbance or as a potential photo-crosslinking agent. Furthermore, hydroxylamine derivatives are used to modify aldehydes and ketones, which can be introduced into proteins through various means. thermofisher.com The reaction of this compound with a carbonyl-containing protein would result in the formation of an oxime linkage, providing a stable conjugate. This approach could be employed for labeling proteins for imaging or functional studies. The hydroxylamine group itself can also be a target for bioorthogonal reactions, further expanding its utility in studying post-translational modifications and protein function.

| Application Area | Methodology | Function of this compound Derivative |

| Chemical Protein Synthesis | α-Ketoacid-Hydroxylamine (KAHA) Ligation | N-terminal reactive partner to introduce a nitronaphthalene probe researchgate.netscispace.com |

| Protein Labeling | Oxime Ligation | Reaction with a protein containing an aldehyde or ketone to form a stable conjugate thermofisher.com |

| Post-Translational Modification Mimicry | Incorporation into peptide/protein | Introduction of a non-natural amino acid with unique electronic and steric properties |

Future Directions and Emerging Research Areas in N 5 Nitronaphthalen 1 Yl Hydroxylamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing N-(5-nitronaphthalen-1-yl)hydroxylamine and related N-aryl hydroxylamines hinges on the development of greener, more efficient, and sustainable methods. Traditional syntheses often rely on stoichiometric reagents and harsh conditions. Emerging research focuses on catalytic and environmentally benign alternatives.

A highly promising route for the synthesis of N-aryl hydroxylamines is the selective hydrogenation of the corresponding nitroaromatic compounds. rsc.org Research has demonstrated that supported platinum catalysts, such as Pt/SiO₂, can effectively hydrogenate various substituted nitroaromatics to N-aryl hydroxylamines with excellent yields (up to 99%). rsc.org This process operates under mild conditions—room temperature and atmospheric hydrogen pressure—and its selectivity can be finely tuned. rsc.org The addition of small amounts of amines, like triethylamine (B128534), can promote the conversion of the nitroaromatic starting material, while additives such as dimethyl sulfoxide (B87167) (DMSO) can inhibit the subsequent hydrogenation of the hydroxylamine (B1172632) to the corresponding aniline. rsc.org This catalytic approach represents a significant step towards a more sustainable synthesis of compounds like this compound from 1-nitronaphthalene.

Another area of development is the search for more sustainable and practical stoichiometric oxidants for the formation of the hydroxylamine functional group. researchgate.net While classic methods exist, the focus is shifting towards reagents with better safety profiles and reduced environmental impact. Additionally, new catalytic systems are being designed for various amination reactions. For instance, novel hydroxylamine-derived reagents have been developed for iron-catalyzed aminative difunctionalization of alkenes, highlighting the potential for creating complex amine-containing molecules through innovative catalytic pathways. chemrxiv.org The Cope-type hydroamination, which involves the reaction of alkenes with N,N-disubstituted hydroxylamines, also presents an efficient method for preparing related compounds with high atom economy. nih.gov

Table 1: Comparison of Synthetic Approaches for N-Aryl Hydroxylamines

| Feature | Traditional Methods (e.g., Reduction with Zn, SnCl₂) | Emerging Sustainable Methods (e.g., Catalytic Hydrogenation) |

|---|---|---|

| Reagents | Stoichiometric use of metals | Catalytic amounts of noble metals (e.g., Pt) |

| Conditions | Often harsh (e.g., strong acids) | Mild (e.g., room temperature, 1 bar H₂) rsc.org |

| Byproducts | Significant metal salt waste | Minimal, primarily water |

| Selectivity | Can lead to over-reduction to aniline | Can be highly selective with additives (e.g., DMSO) rsc.org |

| Atom Economy | Low | High |

| Environmental Impact | High | Low |

Advanced Mechanistic Elucidation through In Situ and Time-Resolved Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity. Future research on this compound will increasingly rely on advanced analytical techniques that allow for real-time monitoring of reactions.

In situ and time-resolved spectroscopic methods are powerful tools for capturing transient intermediates and understanding reaction kinetics. Techniques such as kinetic spectrophotometry can be adapted to monitor the formation or consumption of colored species in real-time. For instance, methods have been developed for the determination of hydroxylamine based on its reaction with iodate, where the reaction progress is monitored spectrophotometrically at a fixed wavelength. nih.gov Similar approaches could be designed to study the kinetics of reactions involving this compound.

Furthermore, the development of advanced sensor technologies offers new possibilities for mechanistic studies. Electrochemical sensors based on novel materials, such as metal-organic framework (MOF) composites, are being fabricated for the sensitive detection of hydroxylamine. mdpi.com For example, a glassy carbon electrode modified with gold nanoparticles immobilized on a metal-metal porphyrin framework (AuNP/MMPF-6(Fe)) was used to effectively oxidize and detect hydroxylamine. mdpi.com Such sensors could be integrated into reaction vessels to provide continuous, real-time data on the concentration of hydroxylamine intermediates, offering unprecedented insight into reaction pathways. Understanding the thermodynamics of key bonds, such as the O–H bond in hydroxylamines, is also essential for resolving mechanistic ambiguities between competing pathways like electron transfer and hydrogen atom transfer. acs.org

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Design: Generative AI models can analyze vast datasets from scientific literature, patents, and chemical databases to identify patterns and propose novel molecular structures with desired properties. mckinsey.com For this compound, AI could predict its physicochemical properties, potential biological activities, or spectroscopic characteristics, guiding experimental efforts.

Make: AI is transforming retrosynthetic analysis. Deep learning algorithms can now devise optimal synthetic routes for complex molecules, considering factors like cost, environmental impact, and step count. pharmafeatures.com These tools can suggest reaction conditions and catalysts, accelerating the development of efficient and sustainable syntheses. strategicallies.co.uktechnologynetworks.com The integration of AI with robotic synthesis platforms enables the autonomous execution and optimization of these predicted routes, significantly speeding up the discovery process. pharmafeatures.com

Test: AI can predict the outcomes of analytical tests, such as absorption, distribution, metabolism, and excretion (ADMET) properties, helping to prioritize compounds for further investigation. strategicallies.co.uk

Table 2: Applications of AI/ML in this compound Research

| Research Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Design | Property Prediction (e.g., solubility, reactivity) | Prioritization of research goals and experimental design. |

| Synthesis (Make) | Retrosynthetic Planning & Route Optimization | Identification of novel, efficient, and sustainable synthetic pathways. pharmafeatures.com |

| Synthesis (Make) | Reaction Condition Optimization | Maximization of yield and minimization of byproducts. technologynetworks.com |

| Analysis (Test) | Prediction of Analytical Data (e.g., spectra) | Aiding in structure elucidation and compound identification. |

Exploration of N-Substituted Hydroxylamines in Unconventional Chemical Environments (e.g., Astrochemistry)

The discovery of the parent molecule, hydroxylamine (NH₂OH), in the gas phase of dense interstellar molecular clouds has significant implications for our understanding of prebiotic chemistry. aanda.orgmdpi.com Hydroxylamine is considered a key intermediate in the formation of more complex, life-relevant molecules such as amino acids and nucleotides. aanda.org This discovery opens up the intriguing possibility that more complex N-substituted hydroxylamines, potentially including aromatic derivatives, could exist or be formed in such unconventional environments.

Future research may explore the formation pathways of these molecules in astrophysical settings. While gas-phase reactions are one possibility, current models suggest they are likely not the primary route. mdpi.com A more plausible scenario is the formation of hydroxylamine and its derivatives on the surfaces of interstellar icy grain mantles. mdpi.comaanda.org Here, molecules can accumulate and react, often driven by the energy from impinging cosmic rays. aanda.org The radiolytic processing of ices containing simple molecules like ammonia, water, and carbon monoxide could lead to the synthesis of hydroxylamine. aanda.org

The presence of a relatively labile N-O bond in hydroxylamines makes them reactive intermediates for forming more complex organic species. aanda.org Investigating the stability and reactivity of this compound and other N-substituted hydroxylamines under simulated astrophysical conditions (e.g., low temperature, high vacuum, radiation) could provide insights into the potential chemical inventory of interstellar space and the origins of prebiotic molecules.

Q & A

Q. What are the recommended synthetic routes for N-(5-nitronaphthalen-1-yl)hydroxylamine, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis of hydroxylamine derivatives often involves nitration followed by hydroxylamine conjugation. For nitronaphthalene precursors, nitration of naphthalene derivatives at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Subsequent hydroxylamine introduction may employ nucleophilic substitution or reductive amination. Optimization includes:

- Reaction monitoring : Use HPLC or TLC to track intermediate formation and purity .

- By-product mitigation : Adjust stoichiometry (e.g., excess hydroxylamine source) and employ inert atmospheres to prevent oxidation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) and analyze degradation products via LC-MS. Evidence from analogous hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) shows instability under acidic conditions, leading to reductive metabolites like o-anisidine .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in amber vials to prevent photodegradation .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates nitroaromatic compounds from biological interferents. For trace quantification, couple with tandem mass spectrometry (LC-MS/MS) .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) improves recovery rates. Validate methods using spiked matrices to ensure accuracy (±5% error) .

Advanced Research Questions

Q. What enzymatic pathways are involved in the metabolism of this compound, and how do CYP isoforms influence its bioactivation?

- Methodological Answer :

- In vitro metabolism : Incubate with hepatic microsomes (rat/human) and NADPH. Analyze metabolites via HPLC or high-resolution MS. Analogous studies on N-(2-methoxyphenyl)hydroxylamine identified CYP1A and CYP2E1 as key enzymes, producing reductive (o-anisidine) and oxidative (o-aminophenol) metabolites .

- CYP inhibition assays : Use isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to quantify metabolic contributions. Microsomes from β-naphthoflavone-induced rats show elevated CYP1A activity, increasing reductive metabolism .

Q. How can contradictory data on the redox cycling behavior of this compound be resolved through experimental design?

- Methodological Answer : Redox cycling discrepancies (e.g., pro-oxidant vs. antioxidant effects) may arise from:

- Oxygen tension : Conduct assays under anaerobic (glovebox) vs. aerobic conditions. For example, NADPH-dependent reduction of nitro groups to hydroxylamines is oxygen-sensitive .

- Electron paramagnetic resonance (EPR) : Detect free radical intermediates (e.g., nitroxide) to confirm redox cycling pathways .

- Cell-based models : Compare results in hepatic (HepG2) vs. bladder (RT4) cell lines, as tissue-specific CYP expression alters metabolite profiles .

Q. What strategies mitigate experimental artifacts when studying the electrophilic reactivity of this compound?

- Methodological Answer :

- Trapping electrophiles : Use nucleophilic agents (e.g., glutathione or N-acetylcysteine) in incubation mixtures to capture reactive intermediates. Analyze adducts via LC-MS .

- Control for autoxidation : Include antioxidants (e.g., ascorbate) in buffers to distinguish enzymatic vs. non-enzymatic oxidation .

- Radiolabeling : Synthesize ¹⁴C-labeled compound to track covalent binding to proteins/DNA, distinguishing true reactivity from background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.